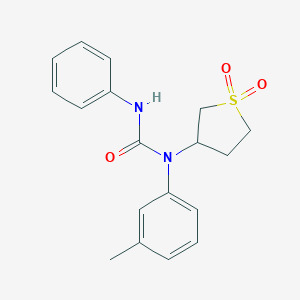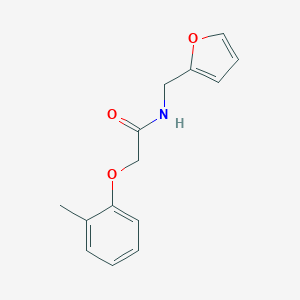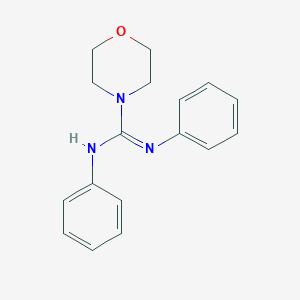![molecular formula C22H21ClN2O4S B258967 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBM-300946 and is a member of the benzamide family. CBM-300946 has gained attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of CBM-300946 is not fully understood, but it is believed to act on various signaling pathways involved in disease progression. In cancer research, CBM-300946 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Inflammation is mediated by various signaling pathways, and CBM-300946 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation. In diabetes research, CBM-300946 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
CBM-300946 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CBM-300946 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Inflammation is characterized by the release of various cytokines and chemokines, and CBM-300946 has been shown to inhibit the production of these mediators. In diabetes research, CBM-300946 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and liver cells.
実験室実験の利点と制限
CBM-300946 has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from various chemical suppliers. However, CBM-300946 has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
将来の方向性
For research include the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.
合成法
The synthesis of CBM-300946 involves a multistep process that includes the reaction of 4-chlorobenzyl chloride with methylsulfonyl chloride to produce 4-chlorobenzyl methyl sulfone. This intermediate is then reacted with 3-methoxyaniline to produce the final product, CBM-300946. The synthesis of CBM-300946 has been optimized to produce high yields and purity.
科学的研究の応用
CBM-300946 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, CBM-300946 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Inflammation is a key factor in many diseases, and CBM-300946 has been shown to have anti-inflammatory properties. In diabetes research, CBM-300946 has been shown to improve glucose metabolism and insulin sensitivity.
特性
製品名 |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide |
|---|---|
分子式 |
C22H21ClN2O4S |
分子量 |
444.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-5-3-4-19(14-21)24-22(26)17-8-12-20(13-9-17)25(30(2,27)28)15-16-6-10-18(23)11-7-16/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
UWXBIICEINFCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)


![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
